
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is a complex organic compound that belongs to the class of chlorinated aromatic esters This compound is characterized by the presence of a trichlorophenyl group and a dodecanoylamino group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(dodecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichlorophenol and 4-(dodecanoylamino)benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,4,5-Trichlorophenol and 4-(dodecanoylamino)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学研究应用
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dodecanoylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenyl 4-(dodecanoylamino)benzoate
- 2,4,6-Trichlorophenyl 4-(dodecanoylamino)benzoate
- 2,4,5-Trichlorophenyl 4-(octanoylamino)benzoate
Uniqueness
2,4,5-Trichlorophenyl 4-(dodecanoylamino)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds with fewer chlorine atoms or different acyl groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
79404-94-7 |
|---|---|
分子式 |
C25H30Cl3NO3 |
分子量 |
498.9 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) 4-(dodecanoylamino)benzoate |
InChI |
InChI=1S/C25H30Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-24(30)29-19-14-12-18(13-15-19)25(31)32-23-17-21(27)20(26)16-22(23)28/h12-17H,2-11H2,1H3,(H,29,30) |
InChI 键 |
ABSBKUOZGJHIJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


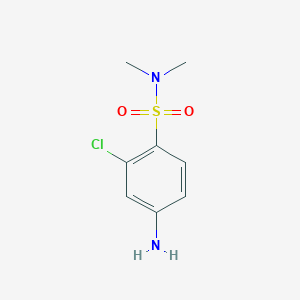
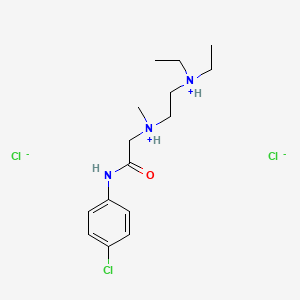
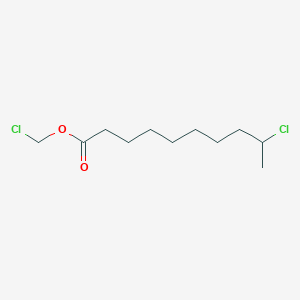

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
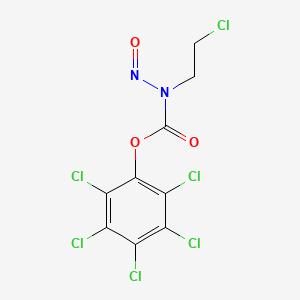


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
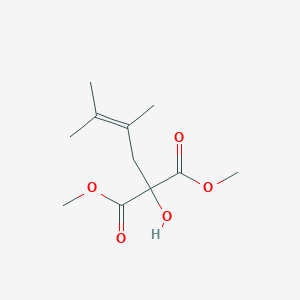
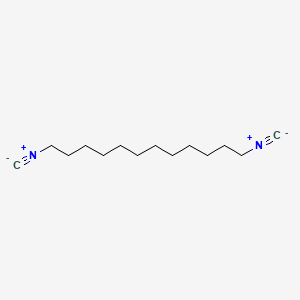
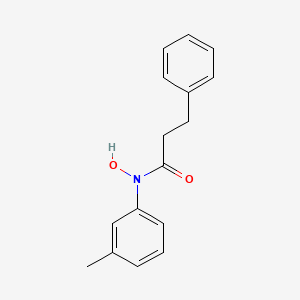
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
